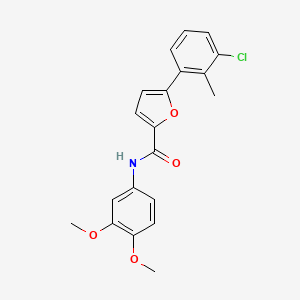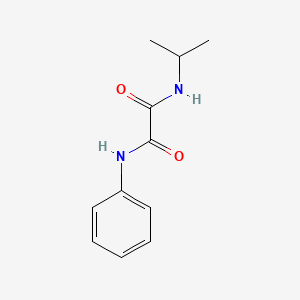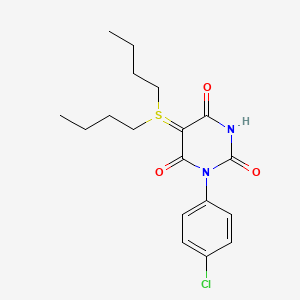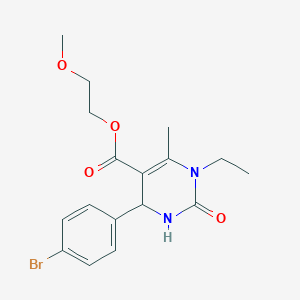
5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-2-furamide, also known as CMF, is a novel compound that has been the focus of scientific research in recent years. This compound belongs to the class of furamide derivatives and has shown promising results in various applications, including cancer treatment.
Mécanisme D'action
The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-2-furamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site of tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This leads to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a significant effect on the cell cycle, causing cell cycle arrest at the G2/M phase. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-2-furamide in lab experiments is its high potency against cancer cells. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. One potential area of study is the development of new formulations of this compound that improve its solubility in water, making it easier to administer in experiments. Another area of study is the investigation of the use of this compound in combination with other chemotherapy drugs to enhance its effectiveness. Additionally, further research is needed to determine the potential use of this compound in the treatment of other types of cancer.
Méthodes De Synthèse
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-2-furamide involves several steps, including the condensation of 3-chloro-2-methylaniline with 3,4-dimethoxybenzaldehyde to form an intermediate product. This intermediate product is then reacted with furan-2-carboxylic acid to produce the final product, this compound.
Applications De Recherche Scientifique
5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-2-furamide has been extensively studied for its potential use in cancer treatment. Research has shown that this compound has a cytotoxic effect on cancer cells, particularly breast cancer cells. This compound has also been investigated for its potential use in the treatment of other types of cancer, including ovarian and lung cancer.
Propriétés
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-12-14(5-4-6-15(12)21)16-9-10-18(26-16)20(23)22-13-7-8-17(24-2)19(11-13)25-3/h4-11H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVXDYJCWURJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4999082.png)
![4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4999084.png)
![4-amino-N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4999096.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide](/img/structure/B4999100.png)
![N-1H-benzimidazol-2-yl-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide](/img/structure/B4999108.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4999112.png)
![2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4999120.png)



![2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4999151.png)
![4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate](/img/structure/B4999168.png)

![3'-ethyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4999182.png)